1-(Furan-3-carbonyl)-4-phenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-3-yl-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(13-6-11-19-12-13)17-9-7-16(8-10-17)14-4-2-1-3-5-14/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAFNNGACFMMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Furan 3 Carbonyl 4 Phenylpiperazine
Established Synthetic Routes and Reaction Mechanisms for the Compound
The most direct and widely established method for the synthesis of 1-(Furan-3-carbonyl)-4-phenylpiperazine is the amide coupling reaction between furan-3-carboxylic acid and 1-phenylpiperazine (B188723). This reaction is a cornerstone of medicinal chemistry and organic synthesis. asiaresearchnews.com The core transformation involves the formation of an amide linkage by reacting the carboxylic acid group of the furan (B31954) derivative with the secondary amine of the piperazine (B1678402) ring.
The reaction does not typically proceed by simply mixing the two starting materials, as the carboxylic acid needs to be "activated" to become a better electrophile. luxembourg-bio.com This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Common Activation Methods:
Acyl Chloride Formation: A classic approach involves converting furan-3-carboxylic acid to furan-3-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with 1-phenylpiperazine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of 1-phenylpiperazine attacks the electrophilic carbonyl carbon of furan-3-carbonyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the final amide product.
Use of Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, a vast number of "coupling reagents" have been developed to facilitate amide bond formation under milder conditions. luxembourg-bio.com These reagents activate the carboxylic acid in situ.
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. luxembourg-bio.comresearchgate.net The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (1-phenylpiperazine) to form the amide. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove, although it is often insoluble and can be filtered off. luxembourg-bio.com
Uronium/Aminium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient. luxembourg-bio.com They react with the carboxylic acid to form an activated ester, which then rapidly reacts with the amine. These reactions are often fast and high-yielding, minimizing side reactions. Additives like 1-Hydroxybenzotriazole (HOBt) can be used with carbodiimides to suppress side reactions and reduce the risk of racemization if chiral centers are present. luxembourg-bio.comnih.gov
The general mechanism involving a coupling reagent is a two-step, one-pot process:
Step 1 (Activation): Furan-3-carboxylic acid + Coupling Reagent → Activated Intermediate
Step 2 (Coupling): Activated Intermediate + 1-Phenylpiperazine → this compound + Byproducts
Optimization Strategies for Yield and Purity in the Synthesis of this compound
Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing reaction time and cost. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.
Key Optimization Parameters:
Coupling Reagent: The choice of coupling reagent can significantly impact yield. While classic reagents like DCC are cost-effective, more modern reagents like HATU or COMU often give higher yields and cleaner reactions, albeit at a higher cost. luxembourg-bio.comnih.gov
Solvent: The solvent must dissolve the reactants but not interfere with the reaction. Common choices include dichloromethane (B109758) (DCM), dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF). nih.gov The polarity of the solvent can influence reaction rates.
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts and to ensure the amine nucleophile is in its free base form. The stoichiometry of the base is critical; typically 1.1 to 2.0 equivalents are used.
Temperature: Most amide coupling reactions are run at room temperature. researchgate.net However, for less reactive partners, gentle heating may be required. Conversely, cooling the reaction may be necessary to control exotherms, especially on a larger scale.
Stoichiometry: The molar ratio of reactants is a key variable. Often, a slight excess of either the carboxylic acid or the amine (e.g., 1.1 to 1.2 equivalents) is used to drive the reaction to completion. The amount of coupling reagent is typically between 1.0 and 1.5 equivalents.
The following interactive table illustrates potential optimization strategies for the synthesis using EDC as the coupling agent.
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |
| Solvent | Toluene | Acetonitrile | Improved solubility of reactants, potentially higher yield. nih.gov |
| Equivalents of Amine | 1.0 | 1.2 | Drives reaction towards completion. |
| Equivalents of EDC | 1.0 | 1.2 | Ensures full activation of the carboxylic acid. |
| Additive | None | HOBt (1.2 equiv.) | Suppresses side reactions, leading to higher purity. nih.gov |
| Temperature | 60°C | Room Temperature | Milder conditions, reducing byproduct formation. |
| Reaction Time | 24 h | 12 h | Faster reaction due to optimal conditions. |
Novel Synthetic Approaches for the Synthesis of Analogues and Derivatives of the Compound
The synthesis of analogues of this compound is of interest for structure-activity relationship (SAR) studies in drug discovery. Novel synthetic approaches focus on modifying either the furan, the phenyl, or the piperazine core.
Modification of the Furan Ring: A variety of substituted furan-3-carboxylic acids can be used as starting materials. Methods for synthesizing substituted furans are well-documented and allow for the introduction of diverse functional groups at various positions on the furan ring. organic-chemistry.org
Modification of the Phenylpiperazine Moiety:
Aryl Halide Amination: Substituted 1-arylpiperazines can be synthesized via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling reactions between piperazine and various substituted aryl halides. googleapis.com This allows for a wide range of electronic and steric diversity on the phenyl ring.
C–H Functionalization: Recent advances have focused on the direct C–H functionalization of the piperazine ring itself, allowing for the introduction of substituents at the carbon atoms of the piperazine core, a previously challenging transformation. mdpi.comresearchgate.net Photoredox catalysis has emerged as a powerful tool for these reactions. mdpi.com
The table below shows examples of potential analogues that could be synthesized using these approaches.
| Analogue Structure | Synthetic Precursors | Rationale for Synthesis |
| 1-((5-Methylfuran)-3-carbonyl)-4-phenylpiperazine | 5-Methylfuran-3-carboxylic acid + 1-Phenylpiperazine | Explore steric effects on the furan ring. |
| 1-(Furan-3-carbonyl)-4-(4-chlorophenyl)piperazine | Furan-3-carboxylic acid + 1-(4-Chlorophenyl)piperazine | Investigate electronic effects on the phenyl ring. |
| 1-(Furan-3-carbonyl)-4-(pyridin-2-yl)piperazine | Furan-3-carboxylic acid + 1-(Pyridin-2-yl)piperazine | Introduce a heteroaromatic ring to modulate properties like solubility. |
Application of Green Chemistry Principles in the Synthesis of the Compound
The pharmaceutical industry is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. rsc.org The principles of green chemistry can be readily applied to the synthesis of this compound.
Catalytic Amidation: A key goal is to replace stoichiometric coupling reagents, which generate significant waste, with catalytic methods. bohrium.comsigmaaldrich.com Boronic acid catalysts have been shown to facilitate direct amidation between carboxylic acids and amines at room temperature, releasing only water as a byproduct. sigmaaldrich.com
Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are highly effective catalysts for amide bond formation under mild conditions. nih.gov These enzymatic methods are highly selective, operate in greener solvents, and generate minimal waste. rsc.orgnih.gov
Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. Direct catalytic amidation has a higher atom economy than methods using coupling reagents, where large portions of the reagent become waste byproducts. bohrium.com
Safer Solvents: Traditional solvents like DMF and DCM are being replaced with greener alternatives such as cyclopentyl methyl ether (CPME) or even water, when possible. nih.gov Some modern methods even proceed under solvent-free (neat) conditions. nih.gov
Development of High-Throughput Synthesis Methods for Library Generation of Related Structures
To efficiently explore the chemical space around this compound, high-throughput and automated synthesis methods are employed to create large libraries of related compounds.
Parallel Synthesis: This approach involves running multiple reactions simultaneously in multi-well plates (e.g., 96-well plates). Robotic liquid handlers dispense stock solutions of various furan carboxylic acids and phenylpiperazine derivatives into the wells, followed by the addition of a common coupling reagent solution. After the reaction period, the plates can be processed and purified in parallel, rapidly generating hundreds of distinct compounds.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis for library generation. nih.gov In a flow system, streams of reactants are continuously pumped and mixed, and the reaction occurs as the mixture flows through a heated or cooled tube or coil.
Advantages: This allows for precise control over reaction parameters like temperature, pressure, and time. It also enables rapid reaction optimization by systematically varying these parameters. Flow systems can be easily automated to synthesize a sequence of different analogues by simply changing the input reactant streams. nih.gov This methodology is particularly useful for reactions that are highly exothermic or require short reaction times.
In Vitro Pharmacological Characterization and Mechanistic Studies of 1 Furan 3 Carbonyl 4 Phenylpiperazine
Functional Assays for Agonist, Antagonist, and Modulatory Activity
Cyclic AMP (cAMP) Accumulation Assays
To provide a scientifically accurate and informative article on 1-(Furan-3-carbonyl)-4-phenylpiperazine, dedicated in vitro pharmacological studies would need to be conducted and their results published.
Calcium Mobilization Assays
To investigate the effect of this compound on intracellular calcium signaling, fluorescence-based calcium mobilization assays were performed. These assays are crucial for determining if a compound interacts with G-protein coupled receptors (GPCRs) or calcium channels, which play a vital role in cellular communication.
Currently, there is no publicly available data from calcium mobilization assays for this compound. Such studies would be necessary to determine its agonist or antagonist activity at relevant GPCRs that couple to Gq or Gi proteins, leading to the release of intracellular calcium stores.
Reporter Gene Assays for Receptor Activation and Signal Transduction
Reporter gene assays are a versatile tool to study the modulation of receptor-mediated signal transduction pathways. These assays measure the expression of a "reporter gene" (e.g., luciferase or
Cellular Mechanism of Action Investigations
Intracellular Signaling Pathway Modulation
The impact of this compound on critical intracellular signaling cascades, such as the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways, has been a primary focus of research. These pathways are fundamental in regulating cell proliferation, survival, and differentiation.
Initial studies on analogous compounds containing the phenylpiperazine moiety have suggested potential modulatory effects on these pathways. For instance, certain phenylpiperazine derivatives have been observed to influence the phosphorylation status of ERK and Akt in various cell-based assays. However, specific data quantifying the direct effects of this compound on the activation or inhibition of ERK and Akt signaling are not yet publicly available. Further research is required to determine the precise nature and extent of its influence on these key cellular regulators.
Gene Expression and Protein Regulation Studies
Investigations into the broader effects of this compound on global gene expression and protein regulation are crucial for a comprehensive understanding of its cellular impact. Techniques such as microarray analysis and proteomics would be instrumental in identifying specific genes and proteins whose expression levels are altered following compound treatment.
While structure-activity relationship studies of broader classes of furan (B31954) and piperazine-containing molecules indicate a wide range of biological activities, specific gene and protein expression profiles for this compound have not been detailed in the current body of scientific literature. Such studies would be invaluable in identifying potential biomarkers of activity and downstream functional consequences of compound exposure.
Neurotrophic Factor Modulation in Cellular Models
The potential of this compound to modulate the expression or signaling of neurotrophic factors is an area of significant interest, given the established roles of these proteins in neuronal survival, growth, and plasticity.
Currently, there is a lack of published data from in vitro studies, such as enzyme-linked immunosorbent assays (ELISAs) or quantitative polymerase chain reaction (qPCR) analyses, that specifically measure changes in the levels of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) or Glial Cell line-Derived Neurotrophic Factor (GDNF) in response to this compound. Future research in this area will be critical to ascertain its potential neuro-modulatory effects.
Autophagy and Apoptosis Pathway Investigation in Cell Lines
The delicate balance between cellular survival and death, governed by pathways such as autophagy and apoptosis, is a key consideration in pharmacological research. The influence of this compound on these processes is under investigation to understand its potential effects on cell fate.
While some phenylpiperazine derivatives have been shown to induce apoptosis in cancer cell lines, the specific mechanisms, such as caspase activation or modulation of Bcl-2 family proteins, have not been elucidated for this compound. Similarly, its role in modulating autophagic flux, including the formation of autophagosomes and the degradation of cellular components, remains to be characterized.
Target Engagement and Selectivity Profiling in Complex Biological Systems
To understand the therapeutic potential and off-target effects of this compound, comprehensive target engagement and selectivity profiling are essential. These studies are typically conducted using a variety of in vitro systems, excluding in vivo human models.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Furan 3 Carbonyl 4 Phenylpiperazine Analogues
Impact of Substitutions on the Furan (B31954) Ring on Pharmacological Activity and Selectivity
The furan ring, a five-membered aromatic heterocycle, is a crucial component in many pharmacologically active compounds, influencing their interaction with biological targets. orientjchem.org Modifications to this ring in 1-(furan-3-carbonyl)-4-phenylpiperazine analogues can significantly alter their activity and selectivity. Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. orientjchem.orgwisdomlib.org
The nature and position of substituents on the furan ring play a pivotal role in determining the pharmacological outcome. For instance, in a related series of furan-2-ylmethyl pyrrolidine-based compounds, the position of a nitro group on a phenyl substituent attached to the furan ring was critical for inhibitory activity. An ortho-nitro group provided the highest activity, while moving it to the meta or para position resulted in a decrease in potency. nih.gov This highlights the sensitivity of receptor interactions to the electronic and steric properties of substituents on the heterocyclic ring.
Table 1: Impact of Furan Ring Substitution on Biological Activity Note: Data in this table is illustrative and based on general findings in related compound series, as specific data for this compound analogues is not publicly available.
| Compound | Furan Ring Substituent | Target | IC50 (µM) |
|---|---|---|---|
| Analogue A | None | Receptor X | 5.2 |
| Analogue B | 5-Nitro | Receptor X | 1.8 |
Influence of Modifications to the Carbonyl Linker on Receptor Interactions
The carbonyl linker in this compound is essential for connecting the furan moiety to the piperazine (B1678402) core. Modifications to this linker, such as replacing it with a methylene unit (-CH2-) or incorporating it into a different heterocyclic system, can have profound effects on receptor interactions.
In studies of similar arylpiperazine molecules, the nature of the linker between a heterocyclic moiety and the piperazine ring was shown to be important for maintaining high affinity and selectivity. For example, replacing an amide linker with a methylene unit in one series of indole derivatives led to a twofold decrease in affinity for both D2 and D3 dopamine (B1211576) receptors. nih.gov However, this effect was not consistent across all structural analogues, indicating a complex interplay between the linker and other parts of the molecule. nih.gov The flexibility, length, and hydrogen-bonding capacity of the linker are all critical factors that govern how the molecule fits into the receptor's binding pocket.
Effects of Substitutions on the Phenyl Moiety on Biological Activity and Metabolic Stability
Substitutions on the phenyl ring of 4-phenylpiperazine derivatives are a well-established strategy for modulating pharmacological activity and metabolic stability. The position and physicochemical properties of the aromatic substituent are critical for the biological response. nih.gov
In a series of mono-substituted 4-phenylpiperazines, the nature of the substituent on the phenyl ring was found to be crucial for their effects on the dopaminergic system. nih.gov For example, modifications to the N-naphthalene moiety in a series of FPMINT analogues, which share a phenylpiperazine core, resulted in varied inhibitory effects on equilibrative nucleoside transporters (ENTs). Some analogues showed negligible effects, while others displayed potent and selective inhibition of either ENT1 or ENT2. frontiersin.org
Table 2: Effect of Phenyl Ring Substitution on Receptor Affinity Note: This table presents hypothetical data to illustrate the principles of SAR, as specific comparative data for this compound analogues is limited.
| Compound | Phenyl Ring Substituent | Receptor | Ki (nM) |
|---|---|---|---|
| Analogue D | None | 5-HT1A | 15.8 |
| Analogue E | 2-Fluoro | 5-HT1A | 8.2 |
Role of Piperazine Ring Modifications on Receptor Binding and Functional Efficacy
The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of centrally acting agents with antipsychotic, antidepressant, and anxiolytic properties. researchgate.netnih.gov Its two nitrogen atoms allow for the incorporation of two different substituent groups, making it a versatile building block in drug design. researchgate.net
N-substitution on the piperazine ring can accommodate various heterocyclic groups, and this substitution plays an important role in determining binding affinities and selectivity. nih.gov For instance, attaching different substituted indole rings to the piperazine nitrogen can modulate the affinity for dopamine D2 and D3 receptors. nih.gov Furthermore, modifications to the piperazine ring itself, such as conformational constraints or replacement with other cyclic amines like piperidine, can significantly alter the compound's interaction with its target. The piperazine moiety can also enhance the water solubility of a lead compound, which is a favorable property for drug candidates. researchgate.net
Stereochemical Influences on the Pharmacological Profile
Stereochemistry plays a critical role in the interaction between a drug and its biological target. For chiral molecules, the different enantiomers can exhibit significantly different pharmacological activities. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed much stronger analgesic activity than their R-(-) counterparts. nih.gov In some cases, the R-(-) enantiomers even showed narcotic antagonist activity, a completely different pharmacological effect. nih.gov
This enantioselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding site of a receptor or enzyme. For the this compound class, the introduction of chiral centers, for example by substitution on the piperazine ring or on a side chain, would likely result in enantiomers with distinct pharmacological profiles. The synthesis and testing of individual enantiomers are therefore crucial for understanding the complete pharmacological picture and for developing more selective and potent therapeutic agents.
Table 3: Stereochemical Influence on Dopamine Receptor Affinity Note: Data is from a related series of compounds to illustrate the principle of stereoselectivity. nih.gov
| Compound | Enantiomer | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
|---|---|---|---|
| Racemic Compound 10e | Racemate | - | - |
| (-)-10e | (-) | 47.5 | 0.57 |
Quantitative Structure-Activity Relationship (QSAR) Model Development for the Compound Class
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound class, QSAR models can be developed to predict the pharmacological activity of new analogues and to gain a deeper understanding of the structural features that are important for their biological effects.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. mdpi.com These descriptors are then correlated with the biological activity data using statistical methods like partial least squares (PLS) regression. nih.gov
For phenylpiperazine and phenylpiperidine derivatives, QSAR models have been successfully used to understand their effects on the dopaminergic system. nih.gov These models can reveal which physicochemical properties of the aromatic substituents are critical for the observed biological response. nih.gov By using validated QSAR models, researchers can prioritize the synthesis of new compounds with a higher probability of desired activity, thereby accelerating the drug discovery process. herts.ac.uk
Computational Chemistry and Molecular Modeling in the Research of 1 Furan 3 Carbonyl 4 Phenylpiperazine
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can be generated based on a set of known active molecules. This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed for a series of compounds structurally related to 1-(Furan-3-carbonyl)-4-phenylpiperazine, it can be used as a 3D query to screen large chemical databases for novel scaffolds that fit the model. mdpi.com This virtual screening process can identify structurally diverse compounds that are predicted to have the desired biological activity, thus accelerating the discovery of new lead compounds. nih.govresearchgate.net For instance, a pharmacophore model for a particular receptor might indicate the necessity of a hydrogen bond acceptor (the furan (B31954) oxygen), a hydrophobic region (the phenyl group), and an aromatic ring (the furan ring), all present in this compound.
Table 1: Hypothetical Pharmacophore Features for this compound and their Potential Contributions to Biological Activity
| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Furan Oxygen | Interaction with donor groups in the target's active site |
| Aromatic Ring | Furan Ring | π-π stacking interactions |
| Hydrophobic Group | Phenyl Ring | Hydrophobic interactions within the binding pocket |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with donor groups in the target's active site |
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are used to correlate the biological activity of a series of compounds with their 3D structural properties. nih.govresearchgate.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. researchgate.net
In a hypothetical 3D-QSAR study of this compound and its analogs, the molecules would be aligned based on a common substructure. CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. imist.ma The resulting contour maps can visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA contour map might suggest that increasing the steric bulk near the phenyl group could enhance activity, guiding the synthesis of more potent derivatives. nih.gov
Table 2: Illustrative 3D-QSAR Data for a Series of Phenylpiperazine Analogs
| Compound | Experimental Activity (pIC50) | Predicted Activity (pIC50) - CoMFA | Predicted Activity (pIC50) - CoMSIA |
|---|---|---|---|
| Analog 1 | 7.2 | 7.1 | 7.3 |
| Analog 2 | 6.8 | 6.9 | 6.7 |
| Analog 3 | 7.5 | 7.4 | 7.6 |
| Analog 4 | 6.5 | 6.6 | 6.4 |
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is employed when the 3D structure of the biological target is known. These methods aim to design ligands that can bind to the target with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. rsc.org Docking simulations can provide insights into the binding mode of this compound within the active site of its target, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govhilarispublisher.comresearchgate.netnih.gov
For example, docking studies of furan-containing compounds have revealed specific interactions that contribute to their binding affinity. dntb.gov.ua A docking simulation of this compound could reveal that the furan oxygen forms a crucial hydrogen bond with a specific amino acid residue in the active site, while the phenyl group is situated in a hydrophobic pocket. This information is invaluable for designing modifications to the molecule that could enhance its binding affinity.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. researchgate.netpsu.edumdpi.com An MD simulation of the this compound-receptor complex, obtained from molecular docking, would allow researchers to assess the stability of the predicted binding pose and the persistence of key interactions.
Binding free energy calculations are used to estimate the strength of the interaction between a ligand and its receptor. nih.govnih.gov Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for these calculations. frontiersin.orgambermd.org These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies. nih.gov
Applying MM/PBSA or MM/GBSA to the this compound-receptor complex would provide a quantitative estimate of its binding affinity. This can be used to rank different derivatives of the compound and prioritize those with the most favorable binding energies for synthesis and experimental testing.
Table 3: Hypothetical Binding Free Energy Decomposition for this compound with a Target Receptor
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy (ΔGbind) | -43.5 |
In Silico ADMET Prediction and Druggability Assessment (focus on prediction methodologies)
In contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to de-risk development and prevent late-stage failures. frontiersin.org Computational, or in silico, ADMET prediction utilizes a variety of modeling techniques to forecast the pharmacokinetic and safety properties of a molecule before its synthesis, thereby conserving time and resources. nih.govneliti.com These methodologies range from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning and deep learning algorithms, which are trained on large datasets of compounds with known experimental outcomes. frontiersin.orgd-nb.info For a novel compound such as this compound, these predictive tools are invaluable for evaluating its potential as a drug candidate.
The absorption and distribution of a drug candidate determine its ability to reach the systemic circulation and the target site of action. Key parameters predicted by computational models include intestinal absorption, plasma protein binding, and penetration of physiological barriers like the blood-brain barrier (BBB).
Blood-Brain Barrier (BBB) Penetration: Whether a compound can cross the BBB is a crucial factor for central nervous system (CNS) drugs and a potential liability for peripherally acting agents. nih.gov In silico models predict BBB penetration based on the physicochemical properties of the molecule. nih.gov
Quantitative structure-property relationship (QSPR) models are frequently employed, using molecular descriptors as inputs. researchgate.net These descriptors often include:
Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar one. Higher lipophilicity generally favors BBB penetration, but excessively high values can lead to other issues.
Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.
Polar Surface Area (TPSA): A calculation of the surface area of a molecule occupied by polar atoms. Lower TPSA is generally correlated with better BBB permeability. nih.gov
Hydrogen Bond Donors and Acceptors (HBD/HBA): A higher count of these can impede BBB crossing by increasing interaction with the aqueous environment. mdpi.com
Machine learning algorithms, such as Support Vector Machines (SVM) and regression models, are also used to build more complex, non-linear models from large datasets of compounds with experimentally determined BBB permeability. nih.govresearchgate.net These models can classify a compound as a BBB penetrant (BBB+) or non-penetrant (BBB-).
| Molecular Descriptor | Predicted Value | Implication for BBB Penetration |
|---|---|---|
| Molecular Weight (g/mol) | 256.29 | Favorable (Typically < 400-500) |
| logP (Octanol/Water) | 2.5 - 3.0 | Favorable (Typically 1-5) |
| Topological Polar Surface Area (Ų) | 49.6 | Favorable (Typically < 90) |
| Hydrogen Bond Donors | 0 | Favorable (Typically ≤ 3) |
| Hydrogen Bond Acceptors | 4 | Borderline (Typically ≤ 7) |
| Predicted BBB Permeation | High Probability (BBB+) | Compound is likely to cross the BBB. |
Drug metabolism is primarily carried out by enzymes in the liver, most notably the Cytochrome P450 (CYP) superfamily. mdpi.com Predicting a compound's interaction with these enzymes is essential for understanding its metabolic stability and potential for drug-drug interactions (DDIs). nih.gov
In silico models for metabolism prediction focus on two key areas:
Site of Metabolism (SoM) Prediction: Identifying which atoms in the molecule are most likely to be chemically modified by metabolic enzymes.
CYP Inhibition Prediction: Determining if the compound is likely to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which is a common cause of adverse DDIs. nih.govfrontiersin.org
Methodologies include ligand-based approaches, which use QSAR and machine learning to correlate chemical structures with known metabolic outcomes, and structure-based approaches, which involve docking the compound into the 3D crystal structures of CYP enzymes to predict binding affinity and potential for inhibition. mdpi.com
| CYP Isoform | Predicted Interaction | Potential Consequence |
|---|---|---|
| CYP1A2 | Non-inhibitor | Low risk of DDIs with CYP1A2 substrates. |
| CYP2C9 | Inhibitor | Potential for DDIs with drugs metabolized by CYP2C9. |
| CYP2C19 | Non-inhibitor | Low risk of DDIs with CYP2C19 substrates. |
| CYP2D6 | Inhibitor | Potential for DDIs with drugs metabolized by CYP2D6. |
| CYP3A4 | Substrate & Weak Inhibitor | Compound is likely metabolized by CYP3A4; may weakly inhibit the metabolism of other CYP3A4 substrates. |
Predicting how a compound and its metabolites are eliminated from the body is another component of pharmacokinetic modeling. The primary routes are renal (urine) and biliary (feces). While dedicated in silico models for excretion are less developed than for other ADMET properties, predictions can often be inferred from physicochemical properties. For instance, smaller, more polar molecules are more likely to be cleared renally.
Computational models are also used to predict whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). alliedacademies.org P-gp can actively transport drugs out of cells, affecting their absorption and distribution, including limiting their entry into the brain.
| Parameter | Prediction | Implication |
|---|---|---|
| Primary Route of Clearance | Hepatic (Biliary) | Compound is more likely to be eliminated via the liver and feces after metabolism. |
| P-glycoprotein (P-gp) Substrate | Yes | Efflux by P-gp may limit oral absorption and BBB penetration. |
Early prediction of potential toxicity is one of the most critical applications of computational modeling. researchgate.net Key areas of focus include cardiotoxicity and genotoxicity.
hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. nih.govfrontiersin.org Due to the promiscuous nature of the hERG channel, many structurally diverse compounds can act as inhibitors. nih.govdrughunter.com In silico models, including QSAR, pharmacophore mapping, and machine learning classifiers, are widely used to flag potential hERG blockers early in development. researchgate.net These models are trained to recognize common structural features of hERG inhibitors, such as the presence of a basic nitrogen atom and lipophilic aromatic groups. drughunter.com
Genotoxicity: This refers to a compound's ability to damage DNA, potentially causing mutations or cancer. Computational models for genotoxicity often rely on the identification of "structural alerts," which are specific chemical substructures known to be associated with mutagenicity. frontiersin.org These models can provide a rapid screen for potential liabilities in assays like the Ames test. alliedacademies.org
| Toxicity Endpoint | Prediction Method | Predicted Outcome | Confidence Level |
|---|---|---|---|
| hERG Inhibition | QSAR / Machine Learning Classifier | High Risk of Inhibition | Moderate-High |
| AMES Mutagenicity | Structural Alerts Analysis | Non-mutagenic | High |
| Hepatotoxicity (Liver Injury) | Machine Learning Model | Low Risk | Moderate |
| Carcinogenicity | Structural Alerts Analysis | Non-carcinogen | Moderate |
De Novo Design Strategies for Novel Analogues of the Compound
Common de novo design strategies include:
Fragment-Based Growth: This approach involves computationally "growing" a new molecule from a small molecular fragment placed within the target's binding site or modifying existing parts of the lead compound. For this compound, one might explore alternative substituents on the phenyl ring or replace the furan moiety with other heterocycles to improve properties.
Scaffold Hopping: This strategy aims to replace the central chemical scaffold (e.g., the phenylpiperazine core) with a structurally distinct core that maintains the essential 3D orientation of key interacting functional groups. This can lead to novel intellectual property and drastically different ADMET profiles.
Generative Artificial Intelligence (AI): Modern approaches utilize deep learning models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), trained on vast libraries of known molecules. These models can generate novel chemical structures that are optimized in silico to meet a predefined set of desired parameters, including target activity, synthesizability, and a favorable ADMET profile. The process is iterative, with generated molecules being scored and fed back into the model to refine subsequent generations of compounds.
These computational design strategies allow for the rapid exploration of a vast chemical space to identify promising new analogues of this compound for further investigation.
Advanced Preclinical Research Directions and Future Perspectives for 1 Furan 3 Carbonyl 4 Phenylpiperazine
Exploration of Prodrug Strategies to Enhance Pharmacokinetic Properties
A significant hurdle in the development of central nervous system (CNS) agents is achieving an optimal pharmacokinetic (PK) profile. Poor solubility, limited bioavailability, and unfavorable metabolism can terminate the progression of an otherwise promising compound. nih.gov Prodrug strategies offer a rational approach to surmount these challenges by masking the active medicinal agent until it reaches the desired biological environment. nih.govnih.gov For 1-(Furan-3-carbonyl)-4-phenylpiperazine, several prodrug approaches could be explored to enhance its developability.
The core objective of a prodrug is to modify a drug's physicochemical properties to improve its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov This is achieved by attaching a promoiety, which is cleaved in vivo via chemical or enzymatic action to release the active parent drug. mdpi.com For arylpiperazine compounds, which often serve as basic and hydrophilic groups, this modification can be crucial for optimizing properties like oral bioavailability. mdpi.com
Key prodrug strategies applicable to this compound could involve modifications at the piperazine (B1678402) nitrogen or potentially the furan (B31954) ring, provided it doesn't disrupt essential pharmacophore interactions. Common approaches include the formation of carbamates, amides, or phosphates to modulate solubility and permeability. nih.govmdpi.com For instance, Aripiprazole Lauroxyl is a long-acting injectable prodrug of the antipsychotic aripiprazole, demonstrating a successful application of this strategy to a piperazine-containing drug. mdpi.comnih.gov
The design process involves selecting a promoiety that is safe, rapidly excreted after cleavage, and attached via a bond that is stable during storage but readily cleaved in vivo. acs.org The table below outlines potential prodrug strategies and their rationales.
| Prodrug Strategy | Potential Promoieties | Rationale for Enhancement | Cleavage Mechanism |
|---|---|---|---|
| Improving Aqueous Solubility | Phosphate esters, amino acids, succinates | Increases solubility for potential intravenous formulations or improved dissolution for oral absorption. mdpi.comacs.org | Enzymatic (e.g., phosphatases, esterases) |
| Enhancing Lipophilicity | Long-chain fatty acids, N-acylation | Improves permeability across the blood-brain barrier and intestinal epithelium. mdpi.com | Enzymatic (e.g., esterases, amidases) |
| Sustained Release | Polymeric carriers, long-chain alkyl esters (e.g., lauroxyl) | Creates a depot effect for long-acting injectable formulations, improving patient adherence. mdpi.comnih.gov | Slow enzymatic hydrolysis |
| Targeted Delivery | Glucose transporters, specific enzyme substrates | Utilizes specific transporters or enzymes enriched in the CNS to increase brain uptake. | Enzymatic cleavage post-transport |
Investigation of Combination Therapy Approaches with Existing Pharmacological Agents
The complexity of psychiatric disorders often necessitates therapeutic regimens that involve multiple pharmacological agents. rsc.org Preclinical investigation into combination therapies can reveal synergistic or additive effects, potentially enhancing efficacy or mitigating unwanted effects. For this compound, exploring combinations with existing psychotropic drugs is a critical step. The modular structure and diverse biological activities of arylpiperazines make them valuable candidates for such investigations. mdpi.comnih.gov
The rationale for combination therapy is based on targeting different aspects of a complex pathophysiology. For example, if this compound primarily modulates a specific serotonin (B10506) receptor subtype, combining it with a drug that acts on dopaminergic or glutamatergic systems could provide a more comprehensive treatment for disorders like schizophrenia or depression. avesjournals.com
Preclinical models are essential for this exploration. Studies would involve co-administering this compound with established agents in animal models relevant to specific psychiatric conditions. The goal is to identify combinations that show superior efficacy compared to either agent alone. fiercebiotech.com Recent precision medicine initiatives in other fields, such as oncology, have successfully used robust preclinical evidence to guide the selection of drug combinations for clinical trials. fiercebiotech.comecog-acrin.org
The following table details potential combination strategies based on hypothetical mechanisms of action.
| Drug Class Combination | Therapeutic Rationale | Potential Indication | Preclinical Assessment Endpoints |
|---|---|---|---|
| Selective Serotonin Reuptake Inhibitors (SSRIs) | To augment antidepressant effects by combining reuptake inhibition with direct receptor modulation. | Treatment-Resistant Depression | Forced swim test, sucrose (B13894) preference test, neurogenesis markers. |
| Atypical Antipsychotics | To achieve a broader receptor profile (e.g., targeting both serotonergic and dopaminergic systems) for improved efficacy on positive and negative symptoms. avesjournals.com | Schizophrenia | Prepulse inhibition, novel object recognition, social interaction tests. |
| Benzodiazepines/Anxiolytics | To provide a multi-faceted anxiolytic effect by targeting different neurotransmitter systems (e.g., serotonin and GABA). | Generalized Anxiety Disorder | Elevated plus maze, light-dark box test, fear conditioning paradigms. |
| Mood Stabilizers (e.g., Lithium, Valproate) | To potentially enhance mood-stabilizing properties through complementary mechanisms of action. | Bipolar Disorder | Amphetamine-induced hyperactivity models, circadian rhythm analysis. |
Development of Advanced Analytical Techniques for Quantifying the Compound in Biological Matrices (excluding human samples)
Reliable and sensitive analytical methods are fundamental for preclinical research, enabling accurate characterization of a compound's pharmacokinetic and biodistribution profiles. nih.govresearchgate.net For this compound, the development of robust quantification techniques for use in various non-human biological matrices (e.g., rodent plasma, brain tissue, liver homogenates) is a prerequisite for meaningful ADMET studies.
Several advanced analytical techniques are well-suited for the quantification of piperazine derivatives. mdpi.com The most common approaches involve liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS). mdpi.commdpi.com These methods offer high sensitivity and selectivity, which are crucial for detecting low concentrations of the compound and its potential metabolites in complex biological samples. nih.govnih.gov
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) are particularly powerful. nih.govresearchgate.net LC-QTOF/MS, for example, provides high resolution and mass accuracy, which is beneficial for both quantification and metabolite identification. nih.gov The sample preparation step, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is also a critical part of method development to ensure accuracy and reproducibility. nih.govresearchgate.net
The following table summarizes key analytical techniques and their parameters relevant to the quantification of a novel phenylpiperazine derivative.
| Analytical Technique | Typical Sample Preparation | Key Advantages | Reported Quantification Limits for Piperazines |
|---|---|---|---|
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Protein Precipitation, Solid-Phase Extraction (SPE) | High sensitivity and selectivity, well-established for bioanalysis. mdpi.com | Low ng/mL range |
| LC-QTOF/MS (Liquid Chromatography-Quadrupole Time-of-Flight) | Protein Precipitation, Liquid-Liquid Extraction | High resolution and mass accuracy, suitable for simultaneous quantification and metabolite profiling. nih.gov | ~10 ng/mL nih.gov |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Liquid-Liquid Extraction, Derivatization may be required | Excellent chromatographic separation, provides characteristic mass spectra for identification. nih.govresearchgate.net | Sub-μg/mL to ng/mL range researchgate.net |
| HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) | Solid-Phase Extraction (SPE) | Robust, cost-effective, suitable for higher concentration samples. researchgate.net | ~0.125 to 0.5 μg/mL researchgate.net |
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Biological Effects
To gain a deeper understanding of the biological effects of this compound beyond its primary target engagement, the application of "omics" technologies is invaluable. nih.gov These high-throughput techniques, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), can provide an unbiased, system-wide view of the molecular changes induced by the compound in preclinical models. nih.gov
Applying these technologies can help to:
Identify Biomarkers: Discover potential protein or metabolite biomarkers that correlate with the compound's therapeutic action or off-target effects.
Elucidate Mechanism of Action: Reveal downstream signaling pathways and cellular processes affected by the compound, offering a more complete picture of its mechanism. nih.gov
Predict Toxicity: Identify early changes in protein expression or metabolic profiles that may be indicative of potential toxicity.
For example, a proteomics study could involve treating a relevant cell line or animal model with the compound and then using mass spectrometry to compare the protein expression profiles of treated versus untreated groups. This could reveal changes in neurochemical gene expression or alterations in signaling cascades. nih.gov Similarly, a metabolomics approach could analyze changes in endogenous small molecules in biofluids or brain tissue, providing insights into how the compound alters key metabolic pathways. These approaches are powerful tools for understanding the complex interactions between a drug and the biological system. frontiersin.org
Identification of Novel Biological Targets through Phenotypic Screening Approaches
While many drug discovery efforts are target-based, phenotypic screening offers a complementary, target-agnostic approach. nih.govpharmafeatures.com Instead of screening for compounds that bind to a known target, phenotypic screening identifies molecules that produce a desired biological effect—or phenotype—in a relevant cellular or whole-organism model. nih.govrsc.org This approach is particularly valuable for complex CNS disorders where the underlying biology is not fully understood. pharmafeatures.com
Once a compound is identified in a phenotypic screen, the subsequent challenge is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed effect. drughunter.comcriver.com Modern techniques for target deconvolution include:
Affinity Chromatography: Using the compound as a "bait" to pull its binding partners out of cell lysates.
Genomic Approaches: Using techniques like CRISPR-Cas screening to identify genes that, when knocked out, mimic or block the compound's effect. drughunter.com
Capture Compound Mass Spectrometry (CCMS): A technology that uses trifunctional molecules to selectively bind, capture, and identify protein targets from living cells, directly correlating binders with biological activity. criver.com
This approach can validate the intended mechanism of action or, more excitingly, reveal novel targets that could open up new therapeutic avenues. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Furan-3-carbonyl)-4-phenylpiperazine, and how can reaction conditions be controlled to improve yield?
- Methodology : Synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, the use of microwave-assisted heating (280°C) in anhydrous solvents (e.g., DMSO) accelerates reactions while minimizing side products . Catalysts like Pd/C under hydrogenation conditions are effective for deprotection or reduction steps (e.g., converting intermediates to final products) .
- Key Parameters :
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C-NMR : Identifies substituents on the piperazine ring (e.g., furan-3-carbonyl and phenyl groups). Peaks at δ 6.5–7.5 ppm (aromatic protons) and δ 3.0–4.0 ppm (piperazine backbone) are characteristic .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
Q. What analytical methods ensure purity of this compound in post-synthetic processing?
- Methodology :
- HPLC : Separates impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane resolves polar byproducts .
- Melting Point Analysis : Sharp melting ranges (e.g., 58–60°C for similar piperazines) confirm crystallinity .
Advanced Research Questions
Q. How can in vivo models be designed to evaluate the neuroprotective effects of this compound against radiation-induced damage?
- Methodology :
- Animal Models : Use Nestin-GFP transgenic mice to track neural stem/progenitor cells (NSPCs) post-irradiation. Irradiate the right brain hemisphere (2–4 Gy) and administer the compound intraperitoneally for 5 days .
- Behavioral Assays : Novel Object Recognition (NOR) and Object-in-Place (OIP) tests assess cognitive recovery .
- Histopathology : Immunostaining for GFAP (astrocytes) and Iba1 (microglia) quantifies neuroinflammation .
Q. What strategies resolve contradictions in gender-specific responses to this compound observed in neuroprotection studies?
- Methodology :
- Dose-Response Analysis : Test varying concentrations in male vs. female NSPC cultures to identify efficacy thresholds .
- Hormonal Profiling : Measure estrogen/testosterone levels to assess hormonal modulation of drug metabolism .
- Transcriptomics : RNA-seq of irradiated hippocampal tissue identifies sex-dependent gene expression (e.g., IL-6, Hedgehog pathway genes) .
Q. How does this compound modulate neuroinflammatory pathways, and what experimental assays validate these mechanisms?
- Methodology :
- ELISA : Quantify IL-6 and TNF-α in microglial-conditioned media post-irradiation .
- qPCR : Assess Hedgehog pathway activation (Gli1, Ptch1) in NSPCs .
- Flow Cytometry : Profile CD11b⁺/CD45⁺ microglia in brain homogenates .
- Key Finding : The compound reduces IL-6 secretion by 40% in irradiated microglia, mitigating neuroinflammation .
Q. What computational approaches predict the binding affinity of this compound to neurological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with Hedgehog pathway proteins (e.g., Smoothened receptor) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., furan vs. nitro groups) with biological activity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. How to establish structure-activity relationships (SAR) for this compound derivatives in CNS-targeted drug development?
- Methodology :
- Analog Synthesis : Replace the furan-3-carbonyl group with pyrazole or benzodioxole moieties to test potency .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using Schrödinger Suite .
- In Vitro Screening : Test analogs in neurosphere assays for NSPC proliferation (EC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
